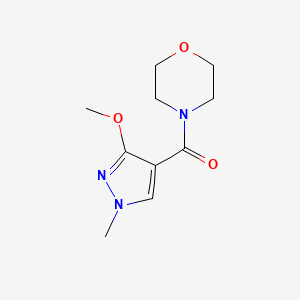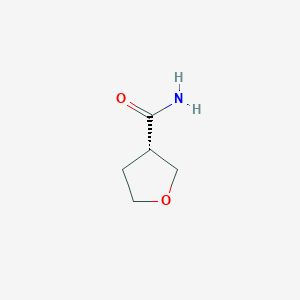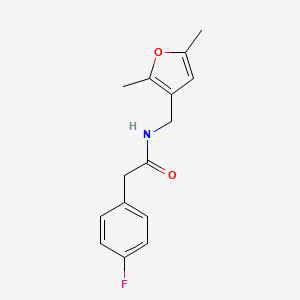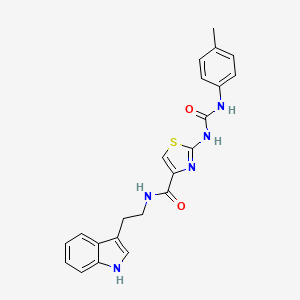
N-(3-pyridinylmethyl)-N'-(2-thienylcarbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-pyridinylmethyl)-N'-(2-thienylcarbonyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Coordination Chemistry and Metal Ion Interaction
N-(3-pyridinylmethyl)-N'-(2-thienylcarbonyl)thiourea and its derivatives have significant applications in coordination chemistry. These compounds exhibit rich coordination behavior due to their ability to donate electrons through sulfur atoms when coordinating to metal ions, significantly enhancing their application in medicinal studies. Research indicates that these thiourea derivatives can coordinate to Pt(II) and Pd(II) ions in a bidentate S,O manner and often coordinate to Ru(II), Rh(III), and Ir(III) centers through the S donor atom. This versatility in coordination behavior opens avenues for the synthesis of various metal complexes, potentially useful in medicinal chemistry and organic synthesis (Agreeda Lapasam & M. Kollipara, 2020).
Antibacterial and Antiviral Activities
Thiourea derivatives are explored for their potential antibacterial and antiviral activities. Novel N-substituted thiourea derivatives have shown significant activity against a range of bacteria, including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. These compounds exhibit good to significant antibacterial activity, indicating their potential as new antibacterial agents. Additionally, derivatives bearing diazinyl groups have been screened as inhibitors against human immunodeficiency virus type 1 reverse transcriptase, although with less activity than existing drugs. Such findings suggest a promising direction for the development of new therapeutic agents (M. Kalhor, Mina Salehifar, & I. Nikokar, 2014); (G. Heinisch, B. Matuszczak, S. Pachler, & D. Rakowitz, 1997).
Molecular Docking and DNA Binding
Studies on thiourea derivatives have also included molecular docking and DNA binding analyses, revealing their potential in targeting biological macromolecules. For instance, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has been analyzed for its ability to interact with DNA, showing significant binding energy and potential as a lead compound in drug development. Such interactions are crucial for understanding the mechanisms of action of potential therapeutic agents and for designing drugs with targeted actions (Mushtaque, M. Jahan, Murtaza Ali, et al., 2016).
Mechanism of Action
Similarly, pyridine derivatives of different heterocyclic nucleus have shown potent pharmacological properties like cytotoxic activity . Chalcones, which are structurally similar to the compound , have been authenticated with diverse biological efficiency including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
properties
IUPAC Name |
N-(pyridin-3-ylmethylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c16-11(10-4-2-6-18-10)15-12(17)14-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTJDNAVKFRNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2597104.png)
![4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2597108.png)




![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)
![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)
![N-(2,4-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2597121.png)

![1-(2-Methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B2597124.png)

![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)